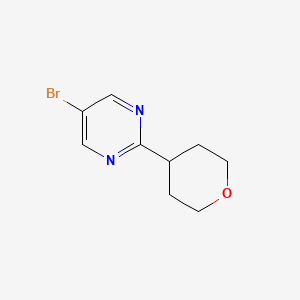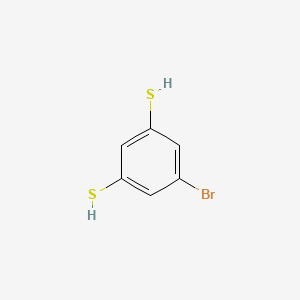
5-Bromo-1,3-benzenedithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-benzenedithiol: is an organosulfur compound with the molecular formula C6H5BrS2 . It is characterized by the presence of a bromine atom and two thiol groups attached to a benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-benzenedithiol typically involves the bromination of 1,3-benzenedithiol. One common method includes the reaction of 1,3-benzenedithiol with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing safety measures to handle the reactive bromine and thiol groups.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-1,3-benzenedithiol can undergo oxidation reactions to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in alcohol or aqueous solutions.
Substitution: Amines, alkoxides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-1,3-benzenedithiol is used as a building block in the synthesis of more complex organosulfur compounds. It is also employed in the study of thiol-based reactions and mechanisms.
Biology: In biological research, this compound can be used to study the interactions of thiol groups with biological molecules, such as proteins and enzymes.
Industry: In industrial applications, this compound can be used in the production of materials with specific properties, such as polymers and coatings that require the presence of thiol groups.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-benzenedithiol involves the reactivity of its thiol groups. Thiol groups can form disulfide bonds with other thiol-containing molecules, which is a key interaction in many biological and chemical processes. The bromine atom can also participate in substitution reactions, allowing the compound to be modified or used as a precursor in various synthetic pathways.
Comparison with Similar Compounds
1,3-Benzenedithiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-1,3-benzenedithiol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
5-Iodo-1,3-benzenedithiol: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction pathways.
Uniqueness: 5-Bromo-1,3-benzenedithiol is unique due to the presence of both bromine and thiol groups, which allows it to participate in a wide range of chemical reactions. The bromine atom provides a site for nucleophilic substitution, while the thiol groups can engage in oxidation, reduction, and disulfide bond formation. This combination of functional groups makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
5-bromobenzene-1,3-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrS2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHCKAJHIBGSHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S)Br)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659956 |
Source


|
| Record name | 5-Bromobenzene-1,3-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219501-75-3 |
Source


|
| Record name | 5-Bromobenzene-1,3-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-benzenedithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
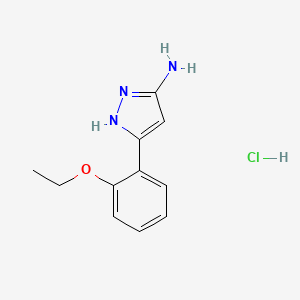

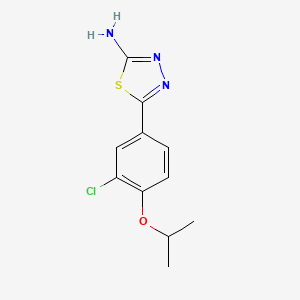
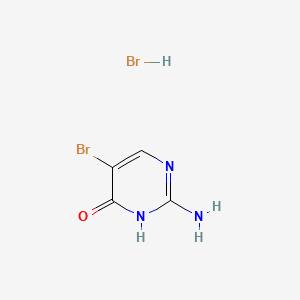
![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)
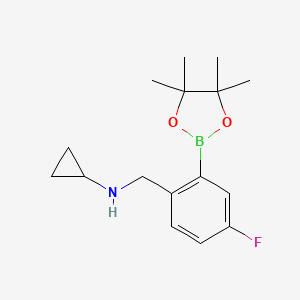
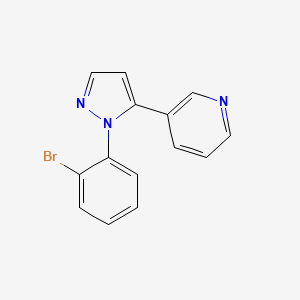
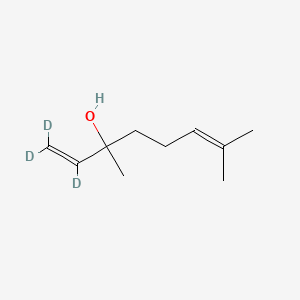
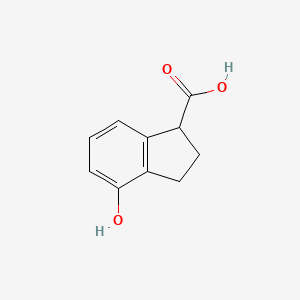
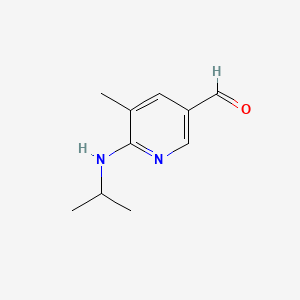
![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)

